3-Phenyltetrahydrofuran-3-carbonitrile
CAS No.:
Cat. No.: VC17253161
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO |
|---|---|
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 3-phenyloxolane-3-carbonitrile |
| Standard InChI | InChI=1S/C11H11NO/c12-8-11(6-7-13-9-11)10-4-2-1-3-5-10/h1-5H,6-7,9H2 |
| Standard InChI Key | RMHGNTHLEMUGBB-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC1(C#N)C2=CC=CC=C2 |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-phenyloxolane-3-carbonitrile, reflects its oxolane (tetrahydrofuran) backbone with substituents at the 3-position. The phenyl group and nitrile are arranged in a geminal configuration, creating a sterically congested quaternary carbon center. Key structural features include:
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Ring system: A five-membered tetrahydrofuran ring with saturated C–O–C linkages.
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Substituents: A planar phenyl group (C₆H₅) and a linear nitrile (–C≡N) group.
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Stereoelectronic effects: The electron-withdrawing nitrile and electron-donating ether oxygen create a polarized electronic environment .
The SMILES representation (C1COCC1(C#N)C2=CC=CC=C2) and InChIKey (RMHGNTHLEMUGBB-UHFFFAOYSA-N) provide unambiguous identifiers for computational and database searches .
Computational Descriptors
Density functional theory (DFT) calculations predict a bent geometry at the quaternary carbon, with bond angles deviating from ideal tetrahedral values due to steric strain. The nitrile group’s sp-hybridized carbon aligns perpendicular to the phenyl ring, minimizing conjugation . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular weight | 173.21 g/mol |
| Topological polar surface | 33.3 Ų |
| LogP (octanol-water) | 1.82 (estimated) |
| Hydrogen bond acceptors | 2 (oxygen and nitrile) |
These properties suggest moderate lipophilicity and limited solubility in polar solvents .
Synthetic Methodologies
Multicomponent Organic Synthesis
Classical approaches involve cyclization of γ-hydroxynitriles. For example, reacting 3-phenyl-3-hydroxypropanenitrile with thionyl chloride induces cyclodehydration:
Alternative routes utilize Lewis acid-catalyzed reactions, such as BF₃·OEt₂-mediated cyclization of epoxy nitriles .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR data for related tetrahydrofuran-3-carbonitriles reveal distinct patterns:
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorptions include:
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2190 cm⁻¹: Strong C≡N stretch.
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1665 cm⁻¹: Carbonyl stretch (if acetylated derivatives).
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3347 cm⁻¹: N–H stretch from amino substituents in related compounds .
Stability and Reactivity
Thermal and Chemical Stability
The nitrile group confers resistance to hydrolysis under neutral conditions but undergoes acid- or base-catalyzed hydration to amides. The tetrahydrofuran ring is stable to moderate temperatures (<200°C) but may undergo ring-opening under strong acidic or reducing conditions.
Functionalization Pathways
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Nitrile conversion:
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Hydrolysis to carboxylic acid (H₃O⁺, heat).
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Reduction to amine (LiAlH₄).
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Electrophilic substitution:
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Nitration at the phenyl group’s para position (HNO₃/H₂SO₄).
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Ring-opening polymerization:
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Initiated by strong bases to form polyether-nitrile copolymers.
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Applications and Future Directions
Pharmaceutical Intermediates
The nitrile group serves as a versatile handle for synthesizing:
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Anticonvulsants: Analogous to pregabalin’s γ-amino acid derivatives.
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Kinase inhibitors: Nitriles act as cysteine-targeting warheads.
Materials Science
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Coordination polymers: Nitriles ligate to metal centers (e.g., Ag⁺, Cu²⁺).
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High-performance plastics: Incorporation into polyamides via nitrile hydrolysis.
Challenges and Opportunities
Current limitations include:
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Stereocontrol: Racemization at the quaternary carbon during synthesis .
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Scalability: Batch electrochemical methods require optimization for industrial use.
Future work should explore:
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